molecular formula C10H8N2O2 B13520722 4-(2-Oxo-4-oxazolidinyl)benzonitrile CAS No. 85288-38-6

4-(2-Oxo-4-oxazolidinyl)benzonitrile

Cat. No.: B13520722
CAS No.: 85288-38-6
M. Wt: 188.18 g/mol
InChI Key: NWWNLODATCJYJT-UHFFFAOYSA-N
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Description

4-(2-Oxo-4-oxazolidinyl)benzonitrile is an organic compound commonly used as a chemical reagent in research laboratories. It is known for its unique structure, which includes an oxazolidinone ring attached to a benzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxo-4-oxazolidinyl)benzonitrile typically involves the reaction of benzonitrile derivatives with oxazolidinone precursors. One common method includes the reaction of 4-fluoro or 4-iodobenzonitrile with substituted phenol derivatives via nucleophilic aromatic substitution or Ullmann coupling, followed by cyclization with acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Oxo-4-oxazolidinyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazolidinones and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Oxo-4-oxazolidinyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Oxo-4-oxazolidinyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-(2-Oxo-4-oxazolidinyl)benzonitrile stands out due to its combined oxazolidinone and benzonitrile structure, which imparts unique chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical and biological applications .

Properties

CAS No.

85288-38-6

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile

InChI

InChI=1S/C10H8N2O2/c11-5-7-1-3-8(4-2-7)9-6-14-10(13)12-9/h1-4,9H,6H2,(H,12,13)

InChI Key

NWWNLODATCJYJT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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